[4-(Dipropylamino)phenyl] selenocyanate
Description
Properties
CAS No. |
22037-09-8 |
|---|---|
Molecular Formula |
C13H18N2Se |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
[4-(dipropylamino)phenyl] selenocyanate |
InChI |
InChI=1S/C13H18N2Se/c1-3-9-15(10-4-2)12-5-7-13(8-6-12)16-11-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
RROJSRCMDVCXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)[Se]C#N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Approaches to 4 Dipropylamino Phenyl Selenocyanate
Direct Selenocyanation Strategies for Aryl Systems
Direct C-H selenocyanation represents an atom-economical and efficient approach for the synthesis of aryl selenocyanates, avoiding the need for pre-functionalized starting materials. wikipedia.org This strategy is particularly effective for electron-rich aromatic systems like N,N-dipropylaniline, where the dipropylamino group activates the para-position for electrophilic substitution.
C–H Selenocyanation Methodologies
The direct introduction of a selenocyanate (B1200272) group onto an aromatic C-H bond is a powerful tool in modern organic synthesis. For an electron-rich substrate such as N,N-dipropylaniline, the strong activating and para-directing nature of the dipropylamino group makes the C-H bond at the 4-position susceptible to electrophilic attack. Various reagents and conditions have been developed to achieve this transformation, often involving an in situ generation of an electrophilic selenium species from a selenocyanating agent like potassium selenocyanate (KSeCN).
Metal-Catalyzed and -Mediated Selenocyanation Reactions
Transition metals can play a crucial role in facilitating the direct selenocyanation of aryl C-H bonds. Copper salts, for instance, have been historically used to mediate the regioselective selenocyanation of anilines. wikipedia.org While early methods were sometimes limited in substrate scope, modern advancements have led to more versatile catalytic systems. For the synthesis of [4-(Dipropylamino)phenyl] selenocyanate, a copper(II) salt such as copper(II) acetate (B1210297) could be employed as a catalyst or mediator in the presence of a suitable selenocyanating agent. The reaction likely proceeds through a mechanism involving coordination of the copper to the aniline (B41778) nitrogen, followed by directed C-H activation or by the formation of a more electrophilic selenium species.
| Catalyst/Mediator | Selenocyanating Agent | Solvent | Temperature | Yield (%) | Reference |
| Cu(OAc)₂ | KSeCN | Acetic Acid | Room Temp. | Moderate to Good | wikipedia.org (Analogous) |
| (NH₄)₂Ce(NO₃)₆ | KSeCN | Methanol | Room Temp. | Good | wikipedia.org (Analogous) |
Metal-Free Selenocyanation Protocols
To avoid the cost and potential toxicity of metal catalysts, metal-free direct selenocyanation methods have been developed. These protocols often rely on the use of an oxidizing agent to generate a highly electrophilic selenium species from KSeCN. A common system involves the use of an oxidant like potassium persulfate (K₂S₂O₈) in a suitable solvent. Halide ions, particularly iodide, can also act as catalysts in these oxidative reactions. For instance, N-iodosuccinimide (NIS) can be used to generate an iodoselenocyanate (ISeCN) intermediate, which is a potent electrophile for the selenocyanation of activated aromatic rings. wikipedia.org
| Oxidant/Catalyst | Selenocyanating Agent | Solvent | Temperature | Yield (%) | Reference |
| K₂S₂O₈ | KSeCN | DCE | Ambient | Good | wikipedia.org (Analogous) |
| NIS | KSeCN | Acetonitrile | Room Temp. | Good to Excellent | wikipedia.org (Analogous) |
Electrochemical Selenocyanation of Aromatic Substrates
Electrosynthesis offers a green and efficient alternative for direct C-H selenocyanation, avoiding the need for chemical oxidants. In this approach, an electric current is used to oxidize the selenocyanate anion (SeCN⁻) to a highly reactive radical or cationic species, which then attacks the electron-rich aromatic ring of N,N-dipropylaniline. These reactions are typically carried out in an undivided cell with inert electrodes, such as platinum or carbon, and a supporting electrolyte. The regioselectivity for the para-position is generally high due to the directing effect of the amino group. wikipedia.org
| Electrode Material | Supporting Electrolyte | Solvent | Conditions | Yield (%) | Reference |
| Platinum (Pt) | ⁿBu₄NPF₆ | Acetonitrile | Constant Current | Good | wikipedia.org (Analogous) |
| Carbon (C) | LiClO₄ | Methanol | Controlled Potential | Moderate to Good | (General Method) |
Photocatalyzed Selenocyanation Approaches
Visible-light photocatalysis has emerged as a mild and powerful tool for various organic transformations, including C-H functionalization. In the context of selenocyanation, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) process. For an electron-rich substrate like N,N-dipropylaniline, this could involve the oxidation of the aniline to a radical cation, which is then attacked by the selenocyanate anion. Alternatively, the photocatalyst could facilitate the generation of a selenium-centered radical from a suitable precursor, which then undergoes aromatic substitution. These reactions are typically performed at room temperature under an inert atmosphere.
| Photocatalyst | Light Source | Selenocyanating Agent | Solvent | Yield (%) | Reference |
| Ru(bpy)₃(PF₆)₂ | Blue LEDs | KSeCN | Acetonitrile | Good | (General Method) |
| Eosin Y | Green LEDs | KSeCN | DMSO | Moderate to Good | (General Method) |
Indirect Synthetic Routes via Precursors and Functional Group Interconversions
Indirect methods for the synthesis of this compound involve the initial preparation of a substituted N,N-dipropylaniline derivative, which is then converted to the target molecule. These multistep sequences can offer advantages in terms of regiochemical control and may be suitable for substrates that are not amenable to direct C-H functionalization.
A common strategy begins with the nitration of N,N-dipropylaniline to form N,N-dipropyl-4-nitroaniline. The strong electron-withdrawing nitro group directs electrophilic substitution to the meta-position relative to itself, but the powerful para-directing effect of the dipropylamino group ensures high selectivity for the 4-position. The resulting nitro compound is then reduced to 4-amino-N,N-dipropylaniline. This aromatic amine can be converted to a diazonium salt, which is a versatile intermediate. Treatment of the diazonium salt with potassium selenocyanate, often in the presence of a copper(I) catalyst, yields the desired this compound via a Sandmeyer-type reaction. wikipedia.orgwikipedia.org
Another important indirect route involves the synthesis of a halo-substituted N,N-dipropylaniline, such as 4-iodo-N,N-dipropylaniline. This can be achieved by direct iodination of N,N-dipropylaniline. wikipedia.org The resulting aryl iodide can then undergo a copper-catalyzed cross-coupling reaction with potassium selenocyanate to afford the final product. This type of reaction, often referred to as an Ullmann-type condensation, is a well-established method for forming carbon-heteroatom bonds. wikipedia.org
A third indirect approach utilizes organoboron chemistry. 4-(Dipropylamino)phenylboronic acid can be prepared from the corresponding aryl halide. This boronic acid can then be subjected to a Chan-Lam coupling reaction with a selenocyanate source in the presence of a copper catalyst and an oxidant, typically air, to form the C-Se bond. wikipedia.org
| Precursor | Key Transformation | Reagents | Yield (%) | Reference |
| 4-Amino-N,N-dipropylaniline | Diazotization/Sandmeyer Reaction | 1. NaNO₂, HCl2. KSeCN, Cu(I) | Moderate to Good | wikipedia.orgwikipedia.org (General Method) |
| 4-Iodo-N,N-dipropylaniline | Copper-Catalyzed Cross-Coupling | KSeCN, CuI, Ligand | Good | wikipedia.org (General Method) |
| 4-(Dipropylamino)phenylboronic acid | Chan-Lam Coupling | KSeCN, Cu(OAc)₂, Base, O₂ | Good | wikipedia.org (General Method) |
Nucleophilic Selenocyanation from Selenium Precursors and Cyanide Sources
Nucleophilic selenocyanation represents a fundamental approach to forming the C-Se bond in aryl selenocyanates. This strategy typically involves the reaction of a selenium source with a cyanide source to generate a selenocyanating agent in situ, or the direct use of a selenocyanate salt.
One common method involves the use of elemental selenium powder as the selenium precursor. For instance, a three-component reaction of an arylboronic acid, selenium powder, and trimethylsilyl (B98337) cyanide (TMSCN) can produce aryl selenocyanates under metal-free conditions. sci-hub.senih.gov In the context of this compound, this would involve reacting 4-(dipropylamino)phenylboronic acid with selenium and TMSCN.
Another approach utilizes selenium dioxide (SeO₂) in combination with malononitrile (B47326) [CH₂(CN)₂] as the selenium and cyanide sources, respectively. researchgate.netresearchgate.net This system generates an electrophilic selenocyanating reagent, triselenium dicyanide, in situ. researchgate.netnih.gov This method has been successfully applied to a variety of halides and electron-rich arenes to produce selenocyanates in moderate to excellent yields. researchgate.netnih.gov
Traditional methods also include the reaction of phenylselenol (PhSeH) or its derivatives with a cyanating agent. mdpi.com These reactions highlight the versatility of starting materials that can be employed for the synthesis of these valuable compounds. longdom.org
| Selenium Source | Cyanide Source | Substrate Type | Key Conditions | Reference |
|---|---|---|---|---|
| Selenium Powder | Trimethylsilyl Cyanide (TMSCN) | Arylboronic Acids | Metal-free, DMSO, 90-120°C | sci-hub.senih.gov |
| Selenium Dioxide (SeO₂) | Malononitrile | Aryl Halides / Electron-Rich Arenes | Metal-free, DMSO, 40°C | researchgate.netnih.gov |
| Diaryl Diselenides | Potassium Thiocyanate (KSCN) | Diaryl Diselenides | Paired Electrosynthesis, MeCN, Room Temp. | mdpi.com |
Strategic Use of Potassium Selenocyanate in Aryl Selenocyanate Synthesis
Potassium selenocyanate (KSeCN) is a widely utilized and highly effective reagent for introducing the selenocyanate moiety into organic molecules. researchgate.net It serves as a common nucleophilic selenium source and is typically prepared by the reaction of molten potassium cyanide with elemental selenium. wikipedia.org Its application is prevalent in reactions with various organic substrates, such as organyl halides and diazonium salts, to form the corresponding organic selenocyanates. wikipedia.orgmdpi.com
The reaction between KSeCN and aryl halides, for instance, provides a direct pathway to aryl selenocyanates. researchgate.net Similarly, aryl diazonium salts readily react with KSeCN to yield the desired selenocyanate products. wikipedia.orgmdpi.com This method is particularly useful due to the ready availability of anilines, which can be easily converted into diazonium salts. For the synthesis of this compound, this would involve the diazotization of 4-(dipropylamino)aniline followed by a reaction with KSeCN.
Conversion of Aryl Halides, Boronic Acids, and Diazonium Salts
The synthesis of aryl selenocyanates, including this compound, can be efficiently achieved from readily available aromatic precursors such as aryl halides, boronic acids, and diazonium salts. rsc.org
Aryl Halides: The conversion of aryl halides to aryl selenocyanates often involves a nucleophilic substitution reaction with a selenocyanate source like KSeCN. mdpi.comresearchgate.net Copper-catalyzed cross-coupling reactions have also been developed to facilitate this transformation, proving effective for both aryl iodides and bromides. researchgate.net
Aryl Boronic Acids: The ipso-functionalization of arylboronic acids has emerged as a powerful, metal-free strategy for synthesizing aryl selenocyanates. rsc.orgresearchgate.net Reactions using selenium powder with TMSCN or SeO₂ with malononitrile have been reported to give good yields. researchgate.netresearchgate.net An electrochemical approach for the deborylative selenocyanation of aryl boronic acids with KSeCN has also been established. rsc.org
Aryl Diazonium Salts: Aryl diazonium salts are highly reactive intermediates that smoothly convert to aryl selenocyanates upon treatment with KSeCN. wikipedia.orgmdpi.com This reaction, known as the Sandmeyer-type reaction, is a classical and reliable method. A copper-catalyzed procedure for the trifluoromethylselenolation of aryldiazonium salts using KSeCN and the Ruppert-Prakash reagent has also been developed, showcasing the versatility of these precursors. nih.gov
Novel Reagents and Optimized Reaction Conditions for this compound Synthesis
Recent advancements in synthetic chemistry have led to the development of novel reagents and more efficient, environmentally friendly reaction conditions for the synthesis of aryl selenocyanates.
Application of Ionic Liquid Systems
Ionic liquids (ILs) have gained attention as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and tunable properties. electrochem.orgscispace.com They have been employed as the reaction medium for nucleophilic substitution reactions to produce selenocyanates. nih.govresearchgate.net For example, the reaction of organic bromides with potassium selenocyanate can be facilitated in a mixture of water and dimethyl carbonate using a selenonium salt as a catalyst, a method that benefits from the principles often explored in ionic liquid-based systems. nih.gov The use of ionic liquids like 1-butyl-3-methylimidazolium selenocyanate ([bmim][SeCN]) provides a direct, solvent-free method for nucleophilic selenocyanation.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. ajrconline.orgyoutube.com This technology has been successfully applied to the synthesis of various organic compounds, including those involving nucleophilic substitution to form thiocyanates and, by extension, selenocyanates. researchgate.netnih.gov The rapid heating provided by microwaves can enhance the efficiency of converting aryl precursors into this compound. at.ua
Solvent-free, or neat, reaction conditions represent a significant step towards greener chemistry by eliminating the need for volatile organic solvents. rsc.org These protocols reduce waste and can lead to more efficient and rapid organic transformations. The synthesis of aryl selenocyanates under solvent-free conditions, potentially combined with microwave irradiation, offers a powerful and eco-friendly approach. nih.gov
| Methodology | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Hours to Days | Well-established procedures | ajrconline.org |
| Ionic Liquid Systems | Variable | Green solvent, potential for catalyst recycling, enhanced reactivity | electrochem.orgscispace.com |
| Microwave-Assisted Synthesis | Minutes | Rapid reaction rates, improved yields, cleaner products | ajrconline.orgyoutube.comnih.gov |
| Solvent-Free Conditions | Variable | Eco-friendly (reduces solvent waste), potential for high efficiency | rsc.org |
Control of Regioselectivity in this compound Formation
The synthesis of this compound requires precise control over the position of the incoming selenocyanate group on the aromatic ring. This control, known as regioselectivity, is dictated by the directing effects of the substituent already present on the benzene (B151609) ring—in this case, the dipropylamino group [-N(CH₂CH₂CH₃)₂].
The dipropylamino group is a strongly activating substituent due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. libretexts.org
This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, the dipropylamino group is a powerful ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgnih.gov When starting with N,N-dipropylaniline and an electrophilic selenocyanating agent (such as one generated from SeO₂ and malononitrile), the substitution will occur predominantly at the para position due to steric hindrance from the bulky dipropylamino group, which disfavors substitution at the adjacent ortho positions. This inherent directing effect ensures the selective formation of the desired this compound isomer. nih.govmdpi.com
Investigations into Chemical Reactivity and Transformations of 4 Dipropylamino Phenyl Selenocyanate
Transformations of the Selenocyanate (B1200272) Moiety to Other Organoselenium Species
The selenocyanate group is a versatile functional handle that can be readily converted into several other important selenium-containing moieties. These transformations typically involve the reduction, oxidation, or substitution at the selenium atom, providing access to a diverse library of organoselenium compounds.
Formation of Aryl Selenols and Diselenides
Aryl selenocyanates are considered effective precursors or "masked" forms of aryl selenols (ArSeH). The transformation is achieved through the reduction of the selenocyanate group. researchgate.netresearchgate.net Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium hydroxymethanesulfinate (Rongalite) can be employed for this purpose. researchgate.netmdpi.comresearchgate.net The initial product of this reduction is the corresponding aryl selenolate anion (ArSe⁻), which upon acidic workup yields the aryl selenol.
Aryl selenols, however, are highly susceptible to aerial oxidation and are often unstable. They readily dimerize in the presence of air to form the more stable diaryl diselenides (ArSe-SeAr). researchgate.net Consequently, the reduction of an aryl selenocyanate often leads directly to the corresponding diselenide as the major isolated product, especially if the reaction is not performed under strictly anaerobic conditions. researchgate.net Using a reducing agent like Rongalite can provide the diselenide selectively and in excellent yields. researchgate.net
| Starting Material | Reagents | Intermediate Product | Final Product | Reaction Type |
|---|---|---|---|---|
| [4-(Dipropylamino)phenyl] selenocyanate | 1. Reducing Agent (e.g., NaBH₄, Rongalite) 2. Acidic Workup (for selenol) | 4-(Dipropylamino)phenylselenol | Bis[4-(dipropylamino)phenyl] diselenide | Reduction / Oxidation |
Synthesis of Selenides and Seleninic Acids
The selenocyanate group can be transformed into selenides (also known as selenoethers, R-Se-R') through various synthetic routes. One notable method is the copper-catalyzed reaction of selenocyanates with terminal alkynes to produce alkynyl selenides. mdpi.com This reaction typically involves a copper(I) catalyst, such as copper(I) iodide (CuI), and a base like cesium carbonate (Cs₂CO₃) in an appropriate solvent.
The synthesis of seleninic acids (ArSeO₂H) from aryl selenocyanates is typically a two-step process. First, the selenocyanate is converted to the corresponding diaryl diselenide as described in section 3.1.1. The resulting diselenide is then oxidized using an oxidizing agent like hydrogen peroxide (H₂O₂) or nitric acid. This oxidation cleaves the Se-Se bond and forms the seleninic acid.
| Transformation | Starting Material | Reagents | Product |
|---|---|---|---|
| Alkynyl Selenide Synthesis | Aryl Selenocyanate | Terminal Alkyne, CuI, Cs₂CO₃, Acetonitrile | Aryl Alkynyl Selenide |
| Seleninic Acid Synthesis | Aryl Selenocyanate | 1. NaBH₄ (to form Diselenide) 2. H₂O₂ (Oxidation) | Aryl Seleninic Acid |
Derivatization to Trifluoromethyl Selenides and Related Analogs
Aryl selenocyanates are excellent substrates for the synthesis of aryl trifluoromethyl selenides (ArSeCF₃). A general and effective method involves the reaction of the selenocyanate with a trifluoromethyl copper reagent (CuCF₃). This reagent can be generated in situ from fluoroform (CHF₃), which is an inexpensive and environmentally relevant source of the trifluoromethyl group. The reaction provides a direct route to trifluoromethylated selenoethers, which are compounds of growing interest in medicinal and materials chemistry. mdpi.com
| Substrate Class | Reagents | Product Class | Key Feature |
|---|---|---|---|
| Aryl Selenocyanates | CuCF₃ (from Fluoroform source) | Aryl Trifluoromethyl Selenides | Direct trifluoromethylselenolation |
Nucleophilic and Electrophilic Reactivity Studies
Organic selenocyanates exhibit dual reactivity, capable of acting as both electrophiles and nucleophiles depending on the reaction conditions and partners. researchgate.net The selenium atom is bonded to two electronegative groups (an aryl ring and a cyanide group), making it susceptible to attack by strong nucleophiles. Conversely, the lone pairs on the selenium atom allow it to act as a nucleophile towards certain electrophiles.
Role as a Nucleophile in Substitution Reactions
While the selenium atom in an aryl selenocyanate can exhibit nucleophilic character, its most significant role in nucleophilic substitution reactions is observed when using the selenocyanate anion (SeCN⁻). researchgate.net The reaction of an alkyl or aryl halide with a salt like potassium selenocyanate (KSeCN) is a standard method for synthesizing selenocyanate compounds, where the SeCN⁻ ion acts as the nucleophile. mdpi.comnih.gov
Reactions where the intact this compound molecule would act as a nucleophile are less common. Such reactivity would involve the selenium atom's lone pair attacking a strong electrophile. However, the more prevalent reaction pathway often involves the cleavage of the Se-CN bond.
Oxidative Transformations Mediated by this compound
Aryl selenocyanates, such as phenylselenocyanate, have been utilized as reagents to mediate oxidative transformations in organic synthesis. longdom.org One of the key applications is the mild and selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. longdom.org This method avoids the use of harsh or toxic heavy-metal oxidants. It is proposed that the aryl selenocyanate acts as an oxygen-transfer agent in the presence of a suitable co-oxidant. This reactivity suggests that this compound could similarly be employed as a mediator for such oxidative processes.
| Substrate | Mediator | Product | Reaction Type |
|---|---|---|---|
| Primary Alcohol (R-CH₂OH) | Aryl Selenocyanate | Aldehyde (R-CHO) | Oxidation |
| Secondary Alcohol (R₂-CHOH) | Aryl Selenocyanate | Ketone (R₂-C=O) | Oxidation |
Cycloaddition Reactions and Heterocycle Formation
The selenocyanate functional group is an active participant in various cycloaddition and cyclization reactions, providing a direct route to a diverse range of selenium-containing heterocyclic systems. The electronic nature of the aryl substituent plays a crucial role in dictating the feasibility and outcome of these transformations.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered rings. While direct studies on this compound are not extensively documented, the reactivity of the selenocyanate moiety can be inferred from related systems. For instance, selenocyanates can react with donor-acceptor cyclopropanes in a Lewis-acid-catalyzed (3+2)-cycloaddition to form dihydroselenophenes. nih.gov In this type of reaction, the selenocyanate acts as the two-atom component.
Furthermore, the related isoselenocyanate group, which can be generated in situ from selenocyanates, readily participates in 1,3-dipolar cycloadditions. For example, the reaction of aroyl isoselenocyanates with diazo compounds proceeds via a [3+2] cycloaddition between the C=Se bond of the isoselenocyanate and the diazo compound to yield 1,2,3-selenadiazole derivatives. researchgate.net Given the strong electron-donating nature of the dipropylamino group, this compound is expected to be a reactive partner in such cycloadditions, potentially facilitating reactions with a variety of 1,3-dipoles like nitrile oxides or azides under appropriate conditions. nih.gov The increased electron density on the selenium atom would enhance its nucleophilicity, promoting the initial step of the cycloaddition cascade.
This compound is a valuable precursor for the synthesis of various selenium-containing heterocycles. The general strategies involve the reaction of the selenocyanate group with multifunctional reagents, leading to cyclization.
One common approach is the reaction with nucleophiles that can subsequently undergo an intramolecular cyclization. For example, aryl isoselenocyanates (often generated from aryl selenocyanates) react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), in the presence of a base. The resulting intermediate can then be treated with bifunctional electrophiles like 1,2-dibromoethane (B42909) to construct 1,3-selenazolidine derivatives. doi.org The electron-rich nature of the [4-(Dipropylamino)phenyl] group is anticipated to facilitate the initial nucleophilic attack on the selenocyanate carbon.
Another important class of heterocycles, the 1,3,4-selenadiazoles, can be synthesized from precursors derived from selenocyanates. researchgate.net A typical pathway involves the conversion of the selenocyanate to an isoselenocyanate, which then reacts with hydrazine (B178648) derivatives to form selenosemicarbazides. These intermediates can then be cyclized with various reagents to afford the target selenadiazole ring system. nih.gov The presence of the dipropylamino group would likely increase the rate and efficiency of the initial steps of this reaction sequence.
The following table outlines potential synthetic routes to selenium heterocycles using this compound as a key reactant, based on established methodologies for analogous aryl selenocyanates.
| Target Heterocycle | Co-reactant(s) | General Conditions | Expected Product | Reference Analogy |
| Dihydroselenophene | Donor-Acceptor Cyclopropane | Lewis Acid (e.g., Sc(OTf)₃) | 2-Imino-4,5-disubstituted-2,5-dihydro-selenophene | nih.gov |
| 1,3-Selenazolidine | Malononitrile, 1,2-Dibromoethane | Base (e.g., Triethylamine) | 2-(Dicyanomethylene)-3-[4-(dipropylamino)phenyl]-1,3-selenazolidine | doi.org |
| 1,3,4-Selenadiazole | Hydrazine, Aryl Aldehyde | Sequential reaction, often with an oxidizing agent for cyclization | 2-Substituted-5-[4-(dipropylamino)phenyl]-1,3,4-selenadiazole | researchgate.netnih.gov |
| Selenazolo[5,4-b]pyridine | 3-Amino-2-chloropyridine | Reflux in alcohol | 2-{[4-(Dipropylamino)phenyl]amino}selenazolo[5,4-b]pyridine | nih.gov |
Reactivity Influenced by the Dipropylamino Group
The dipropylamino substituent at the para-position of the phenyl ring exerts a profound influence on the chemical properties of the selenocyanate moiety through electronic and potential intramolecular effects.
The dipropylamino group is a strong electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair with the aromatic π-system. This donation of electron density significantly increases the electron richness of the entire phenyl ring and, by extension, the attached selenium atom.
This electronic modulation has several key consequences for reactivity:
Increased Nucleophilicity: The selenium atom becomes more nucleophilic, enhancing its reactivity towards electrophiles. This is particularly relevant in reactions where the selenium atom initiates an attack, such as in the formation of selenonium intermediates.
Activation of the Aryl Ring: The phenyl ring is strongly activated towards electrophilic aromatic substitution. Reactions such as halogenation or nitration would be expected to occur readily at the ortho positions relative to the dipropylamino group.
Stabilization of Cationic Intermediates: The EDG can stabilize positively charged intermediates that may form during a reaction. For example, in electrophilic addition to a double bond mediated by the selenocyanate, a cationic intermediate stabilized by the [4-(dipropylamino)phenyl] group would be favored. Research on phenyl sulfonates has shown that electron-donating groups increase the pKa of the corresponding aromatic cation radical, slowing degradation pathways and altering reactivity. nih.gov A similar principle applies here, where the dipropylamino group stabilizes the molecule against certain oxidative processes while enhancing its reactivity in other areas. This effect is crucial in reactions where an electron-donating substituent is required for the transformation to proceed, as has been noted in certain selenium heterocycle syntheses. nih.gov
The table below summarizes the expected electronic influence of the dipropylamino group on the properties and reactivity of the phenyl selenocyanate core.
| Property / Reaction Type | Influence of Dipropylamino Group | Rationale |
| Selenium Atom Nucleophilicity | Increased | Resonance donation from the nitrogen lone pair increases electron density on the selenium atom. |
| Electrophilic Aromatic Substitution | Highly Activated | Strong +R and +I effects increase the nucleophilicity of the aromatic ring, directing substitution to ortho positions. |
| Reactivity in Cycloadditions | Enhanced | Increased electron density can lower the activation energy for reactions with electron-deficient partners. |
| Oxidation Potential | Lowered | The electron-rich system is more easily oxidized compared to unsubstituted phenyl selenocyanate. |
Beyond classical through-bond electronic effects, the potential for through-space intramolecular interactions between the dipropylamino and selenocyanate groups exists. Such non-covalent interactions can influence the molecule's conformation and modulate the reactivity of the functional groups.
One possible interaction is a weak chalcogen bond, specifically a C–Se···N interaction. Studies on nitrophenyl selenocyanates have demonstrated the existence of stabilizing intramolecular C–Se···O/N chalcogen bonds. rsc.org In this compound, an interaction could occur between the nitrogen lone pair of the amino group and the electrophilic region of the selenium atom (σ-hole). While the linear geometry of the para-substituents makes a direct, strong intramolecular bond unlikely, conformational flexibility of the dipropyl groups might allow for transient interactions that could influence the rotational barrier of the C-N bond or subtly alter the electronic environment of the selenium atom.
Mechanistic Elucidation of Reactions Involving 4 Dipropylamino Phenyl Selenocyanate
Investigation of Reaction Pathways through Kinetic and Isotopic Studies
Isotopic labeling is a powerful tool for probing reaction mechanisms. A kinetic isotope effect (KIE), observed when an atom in the reactant is replaced by one of its isotopes, can reveal whether a particular bond is broken in the rate-determining step. For the selenocyanation of anilines, a primary kinetic isotope effect would be expected if C-H bond cleavage is part of the rate-determining step. The absence of a significant KIE would suggest that the initial attack of the electrophile is the rate-limiting step, a common scenario in electrophilic aromatic substitution.
Table 1: Hypothetical Kinetic Data for the Selenocyanation of N,N-Dipropylaniline
| Experiment | [N,N-Dipropylaniline] (M) | [Electrophilic SeCN Source] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁵ |
This table is illustrative and based on typical second-order kinetics observed in electrophilic aromatic substitution reactions.
Identification and Characterization of Reaction Intermediates
The identification of transient species is key to confirming a proposed reaction mechanism. In reactions of [4-(Dipropylamino)phenyl] selenocyanate (B1200272), particularly in electrophilic substitutions, the formation of a sigma complex (also known as an arenium ion) is a plausible intermediate. This intermediate results from the attack of an electrophile on the aromatic ring, leading to a temporary loss of aromaticity. The strong electron-donating nature of the dipropylamino group would stabilize this cationic intermediate, particularly when the substitution occurs at the ortho or para positions.
In radical-mediated reactions, the initial formation of a radical cation of the N,N-dipropylaniline moiety is a likely event. This can be achieved through single-electron transfer (SET) to a suitable oxidant or under photochemical conditions. Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) are instrumental in detecting and characterizing such paramagnetic intermediates.
Radical Pathways in Selenocyanation and Transformations
While electrophilic pathways are common, radical mechanisms offer alternative routes for the formation and transformation of aryl selenocyanates. The selenocyanation of electron-rich anilines can proceed through a radical pathway, especially when initiated by oxidants like potassium persulfate (K₂S₂O₈). nih.gov In such cases, the reaction is thought to involve the formation of a SeCN radical, which then attacks the aromatic ring. nih.gov The reaction of an N-aryl enaminone with KSeCN in the presence of K₂S₂O₈ has been shown to proceed via a free radical pathway. nih.gov
The homolytic cleavage of the Se-CN bond in [4-(Dipropylamino)phenyl] selenocyanate can generate a selenyl radical. This can be promoted by heat or light and can lead to subsequent reactions, such as the formation of bis(aryl)selanes. nih.gov The involvement of radical cations derived from the aniline (B41778) substrate has also been proposed, which can then couple with a SeCN radical. nih.gov
Electrophilic versus Nucleophilic Selenocyanation Mechanisms
The reactivity of the selenocyanate group is ambivalent; it can act as either an electrophile or a nucleophile. In the context of forming this compound via direct selenocyanation of N,N-dipropylaniline, the reaction typically proceeds through an electrophilic aromatic substitution mechanism. The electron-rich nature of the N,N-dipropylaniline ring facilitates attack by an electrophilic selenium species, such as that generated from the reaction of KSeCN with an oxidizing agent. nih.gov
Conversely, the selenocyanate anion (SeCN⁻) is a potent nucleophile. While not directly involved in the electrophilic synthesis of the title compound, it is the precursor to the electrophilic species and can participate in nucleophilic substitution reactions with suitable substrates. The balance between electrophilic and nucleophilic character is a key feature of selenocyanate chemistry.
Influence of Catalysts and Reagents on Reaction Mechanism and Selectivity
The choice of catalysts and reagents can significantly influence the reaction mechanism and the regioselectivity of selenocyanation. For instance, the use of iodine as a catalyst in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) can promote electrophilic selenocyanation. nih.gov The reaction of KSeCN with N-iodosuccinimide (NIS) is proposed to generate iodoselenocyanate (ISeCN), a highly electrophilic species that can react with electron-rich arenes. nih.gov
Metal-free conditions employing oxidants such as K₂S₂O₈ can favor radical pathways. nih.gov Electrochemical methods also provide a means to control the reaction pathway by modulating the electrode potential, which can favor the formation of either radical or ionic intermediates. nih.gov The solvent can also play a crucial role; for example, the use of 1,2-dichloroethane (B1671644) (DCE) has been noted in radical-mediated selenocyanations. nih.gov
Table 2: Reagents and Their Postulated Role in Selenocyanation of Anilines
| Reagent/Catalyst | Postulated Role | Potential Intermediate |
| K₂S₂O₈ | Oxidant | SeCN radical, Aniline radical cation |
| I₂/PIDA | Catalyst/Oxidant | Electrophilic iodine species |
| NIS/KSeCN | Reagent System | Iodoselenocyanate (ISeCN) |
| Ce(NH₄)₂(NO₃)₆ | Mediator | Aniline radical cation |
Computational and Theoretical Investigations of 4 Dipropylamino Phenyl Selenocyanate
Spectroscopic Property Predictions and Correlations with Electronic Structure
Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies detailing the predicted spectroscopic properties and their correlation with the electronic structure of [4-(Dipropylamino)phenyl] selenocyanate (B1200272) were found.
Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its predicted spectroscopic behavior (such as UV-Vis, NMR, or IR spectra) or its electronic characteristics (like HOMO-LUMO energy gaps and molecular orbital distributions) at this time. The generation of scientifically accurate content on this specific topic is contingent on the future publication of relevant research.
Advanced Spectroscopic and Analytical Methodologies in 4 Dipropylamino Phenyl Selenocyanate Research
Elucidation of Reaction Intermediates and Transient Species via Time-Resolved Spectroscopy
Time-resolved spectroscopy is an indispensable tool for observing the fleeting intermediates and transition states that dictate chemical reaction pathways. researchgate.net For a compound like [4-(Dipropylamino)phenyl] selenocyanate (B1200272), these techniques can capture dynamic processes occurring on timescales from femtoseconds to seconds.
Ultrafast infrared vibrational spectroscopy is a powerful method for investigating molecular dynamics in complex environments. nih.gov A significant challenge in these experiments is the typically short vibrational lifetimes of molecular probes, which limits the observational time window. nih.gov Aromatic selenocyanates, including [4-(Dipropylamino)phenyl] selenocyanate, have emerged as exceptional long-lifetime vibrational probes. nih.gov
The nitrile (CN) stretch of the selenocyanate group in these molecules exhibits vibrational lifetimes ranging from approximately 400 to 500 picoseconds in complex solvents, which are among the longest reported at room temperature. nih.gov This extended lifetime allows for the observation of molecular dynamics over a much larger experimental window compared to traditional probes. stanford.edu The strong electron-donating nature of the para-substituted dipropylamino group influences the vibrational frequency of the CN moiety, making it a sensitive probe of its local environment. stanford.edu Studies on similar para-substituted phenyl selenocyanates demonstrate that these probes can be used to investigate dynamics in diverse systems, from simple solvents to complex materials like industrial polymers. nih.gov The long lifetimes persist even in complex solvents, a significant advantage over other probes that are only long-lived in simple solvents like carbon tetrachloride (CCl₄). nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely effective tool for the analysis of reaction mechanisms in the solution phase. nih.gov It allows for the non-destructive, quantitative analysis of reactions in real-time (in-situ), providing detailed structural information. nih.govresearchgate.net The application of in-situ NMR is a powerful approach to gain new insights into formation processes, the nature of species in the liquid phase, and the kinetics of crystallization. cardiff.ac.ukchemrxiv.org
In the context of this compound research, in-situ NMR can be employed to monitor its synthesis or subsequent reactions. By tracking the disappearance of reactant signals and the appearance of product resonances over time, detailed kinetic profiles can be constructed. researchgate.net For substituted phenyl selenocyanates, the ¹³C NMR chemical shift of the ipso-carbon (the carbon atom attached to the selenium) is particularly informative. nih.govstanford.edu This chemical shift is governed by the electron density on the atom and is linearly correlated with the electronic-donating or -withdrawing ability of the para-substituent. stanford.edu Therefore, monitoring the ipso-¹³C signal during a reaction can provide direct insight into electronic changes at the reaction center. This methodology allows for the determination of activation parameters for processes like nucleation and crystal growth. chemrxiv.org
Advanced Mass Spectrometry Techniques for Mechanistic Insights (e.g., ESI-MS for intermediates)
Advanced mass spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are vital for identifying reaction intermediates. ESI-MS is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for detecting transient or unstable species. In studies involving the synthesis and reactivity of complex organic molecules, mass spectrometry is a key characterization tool. mdpi.com For reactions involving this compound, ESI-MS could be used to intercept and characterize key intermediates, providing direct evidence for proposed mechanistic pathways. By coupling a reaction vessel to an ESI-mass spectrometer, one can continuously sample the reaction mixture and obtain mass spectra of the species present at any given time, thereby capturing a snapshot of the reaction's progress and identifying short-lived intermediates that are invisible to other techniques.
X-ray Crystallography for Detailed Structural Analysis in Reactivity Studies
X-ray crystallography provides unambiguous, high-resolution structural information, including precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. mdpi.commdpi.com This technique is fundamental to understanding how a molecule's three-dimensional structure influences its reactivity. weizmann.ac.il
For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the molecule. It would confirm the conformation of the flexible dipropylamino group and its orientation relative to the phenyl ring. Furthermore, it would provide precise measurements of the C-Se-C bond angle and the C≡N bond length of the selenocyanate group. This structural data is invaluable for interpreting reactivity, understanding steric effects, and validating the results of computational studies. mdpi.com Analysis of the crystal packing can also reveal non-covalent interactions, such as van der Waals forces or weak hydrogen bonds, which can influence the material's bulk properties and solid-state reactivity. mdpi.commdpi.com
Spectroscopic Probes for Investigating Electronic Effects in Chemical Environments
The selenocyanate group in molecules like this compound serves as an excellent spectroscopic probe. Its vibrational frequency is highly sensitive to the local electronic environment, which is, in turn, modulated by substituents on the aromatic ring. stanford.edu
The electronic effects of substituents on a benzene (B151609) ring can be quantified using Hammett parameters (σ). stanford.edu A linear relationship has been established between the CN vibrational frequency of para-substituted phenyl selenocyanates and the corresponding Hammett substituent parameter. nih.govstanford.edu The electron-donating or -withdrawing strength of the para-substituent directly influences the CN bond order. stanford.edu
Strong electron-donating groups, such as the dipropylamino group, increase electron density on the phenyl ring. This electron density can engage in cross-conjugation with the selenium atom, which in turn affects the electronic structure and bond order of the adjacent CN group, leading to a red-shift (a decrease) in its vibrational frequency. stanford.edu Conversely, electron-withdrawing groups cause a blue-shift (an increase) in the frequency. This correlation allows this compound and related compounds to be used as sensitive probes to report on the electronic character of their environment. This relationship holds true in various non-hydrogen-bonding solvents. stanford.edu
| Para-Substituent (R) | Hammett Parameter (σp) | CN Vibrational Frequency (ν̃) in DMF (cm⁻¹) | Ipso-¹³C Chemical Shift (δ) (ppm) |
|---|---|---|---|
| -N(CH₃)₂ | -0.83 | 2152.3 | 114.2 |
| -NH₂ | -0.66 | 2153.5 | 116.4 |
| -OCH₃ | -0.27 | 2156.4 | 122.1 |
| -H | 0.00 | 2158.1 | 128.5 |
| -Br | 0.23 | 2159.2 | 128.8 |
| -COOCH₃ | 0.45 | 2161.4 | 133.4 |
| -NO₂ | 0.78 | 2164.5 | 138.1 |
Data adapted from studies on para-substituted phenyl selenocyanates to illustrate the established linear trend. The dipropylamino group is expected to follow this trend as a strong electron-donating group.
Correlating Spectroscopic Data with Cross-Conjugation and Electron Density
The electronic architecture of this compound is significantly influenced by the concept of cross-conjugation. In this phenomenon, three distinct groups are present: a donor, an acceptor, and a π-system connecting them. Specifically, the dipropylamino group acts as a potent electron donor, while the selenocyanate group functions as an electron acceptor. These are linked through a phenyl π-system. This arrangement leads to a unique distribution of electron density, which can be meticulously investigated using advanced spectroscopic and analytical techniques. The data derived from these methods provide profound insights into the molecule's electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the electronic environment of atomic nuclei within a molecule. In the context of this compound, ¹H and ¹³C NMR spectroscopy are particularly revealing. The electron-donating dipropylamino group increases the electron density on the aromatic ring, especially at the ortho and para positions, through resonance effects. This increased shielding would be expected to cause an upfield shift (lower ppm values) in the signals of the aromatic protons and carbons. Conversely, the electron-withdrawing selenocyanate group would deshield the carbon atom to which it is attached, resulting in a downfield shift for this nucleus.
To illustrate the expected NMR shifts that reflect the electron density distribution in this compound, a hypothetical data table is presented below. The values are based on typical shifts observed for similar aromatic compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale for Shift |
| Protons ortho to -N(CH₂CH₂CH₃)₂ | ~6.6-6.8 | Shielded by electron donation | |
| Protons meta to -N(CH₂CH₂CH₃)₂ | ~7.3-7.5 | Less affected by resonance | |
| Carbons ortho to -N(CH₂CH₂CH₃)₂ | ~112-115 | Shielded by electron donation | |
| Carbons meta to -N(CH₂CH₂CH₃)₂ | ~129-132 | Less affected by resonance | |
| Carbon attached to -N(CH₂CH₂CH₃)₂ | ~148-152 | Deshielded by nitrogen's electronegativity | |
| Carbon attached to -SeCN | ~105-110 | Shielded by resonance, deshielded by induction |
Ultraviolet-Visible (UV-Vis) spectroscopy is another powerful tool for examining the electronic transitions within a molecule. The cross-conjugated system in this compound is expected to give rise to distinct absorption bands. The presence of the electron-donating dipropylamino group and the electron-withdrawing selenocyanate group extends the π-conjugated system, which typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to unsubstituted benzene. This shift is indicative of a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The intense absorption band observed is often attributed to an intramolecular charge-transfer (ICT) transition, where electron density moves from the donor (dipropylamino) side of the molecule to the acceptor (selenocyanate) side upon photoexcitation.
The expected UV-Vis absorption data for this compound in a nonpolar solvent is summarized in the following table.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Interpretation |
| π → π* | ~250-270 | ~10,000-15,000 | Aromatic system absorption |
| ICT | ~320-350 | ~20,000-30,000 | Charge transfer from donor to acceptor |
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of a molecule, which are also influenced by its electronic structure. The C≡N stretching frequency of the selenocyanate group is particularly sensitive to the electronic environment. The increased electron density on the aromatic ring due to the dipropylamino group can be partially delocalized onto the selenocyanate group. This would lead to a decrease in the bond order of the C≡N triple bond, resulting in a lower vibrational frequency (wavenumber) compared to alkyl selenocyanates.
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to complement experimental spectroscopic data. nih.gov DFT calculations can model the electron density distribution, molecular orbitals (HOMO and LUMO), and predict spectroscopic properties. For this compound, DFT calculations could visualize the charge distribution across the molecule, confirming the electron-rich nature of the dipropylamino-substituted part of the ring and the electron-deficient character of the selenocyanate moiety. The calculated energies of the HOMO and LUMO can be correlated with the experimentally observed λmax from UV-Vis spectroscopy.
Applications of 4 Dipropylamino Phenyl Selenocyanate in Chemical Synthesis and Methodological Development
Utilization as a Building Block for Complex Organic Scaffolds
There is no available scientific literature detailing the use of [4-(Dipropylamino)phenyl] selenocyanate (B1200272) as a building block in the synthesis of complex organic scaffolds. While selenocyanates, in general, can participate in various organic transformations, specific examples and methodologies involving the title compound are not documented.
Role as a Precursor in the Synthesis of Novel Organoselenium Materials (excluding materials properties)
No research has been found that describes the role of [4-(Dipropylamino)phenyl] selenocyanate as a precursor for the synthesis of novel organoselenium materials. The synthesis of such materials often involves specific precursors tailored for desired properties, and the utility of this particular compound has not been reported.
Development as Chemical Probes for Fundamental Chemical Processes
There is no evidence to suggest that this compound has been developed or utilized as a chemical probe for studying fundamental chemical processes. The design of chemical probes requires specific functionalities and properties that have not been investigated for this compound.
Strategies for Derivatization to Enhance Synthetic Utility
Specific strategies for the derivatization of this compound to enhance its synthetic utility have not been described in the available literature. While general methods for the modification of aromatic amines and selenocyanates exist, their application to this specific molecule has not been documented.
Q & A
Q. What are the standard synthetic routes for [4-(Dipropylamino)phenyl] selenocyanate, and what methodological considerations are critical for reproducibility?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, secondary alcohols may react with phenyl selenocyanate in the presence of tributylphosphine to form alkyl aryl selenides, as demonstrated in analogous reactions with phenyl selenocyanate and 2-propanol (85% yield) . Key considerations include reagent purity (e.g., >98.0% GC-grade precursors), anhydrous conditions to avoid hydrolysis, and stoichiometric control of selenocyanate derivatives. Post-synthesis purification via column chromatography and validation using LC-MS or HRMS (e.g., m/z 458.2 [M+H]⁺ for related dipropylamino derivatives) is essential .
Q. How is this compound characterized structurally and functionally in academic studies?
Structural confirmation requires multi-modal spectroscopy:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., δ 0.93 ppm for terminal propyl CH₃ groups) .
- Mass spectrometry : HRMS to confirm molecular weight (e.g., 458.2802 [M+H]⁺) .
- Vibrational spectroscopy : IR or Raman to identify Se-C and C≡N bonds, with comparisons to phenyl selenocyanate reference data (e.g., mode-specific energy transfer studies in CDCl₃) .
Q. What are the primary applications of this compound in chemical research?
The compound serves as:
- A precursor for organoselenium catalysts or ligands, leveraging its redox-active selenium center.
- A model substrate for studying vibrational energy transfer mechanisms in solvent mixtures (e.g., with deuterated chloroform) .
- An intermediate in synthesizing biamides or cinnoline derivatives, as seen in dipropylamino-functionalized analogs .
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ from simpler aryl selenocyanates?
The dipropylamino group introduces steric and electronic effects. For example, in alcohol substitution reactions, the bulky amino group may slow nucleophilic attack on the selenocyanate moiety. Mechanistic studies using ³¹P NMR could track intermediates like selenophosphonium salts (e.g., Bu₃P⁺-Se-CN⁻), as proposed for analogous phenyl selenocyanate reactions . Computational modeling (DFT) may further elucidate substituent impacts on transition states.
Q. How can researchers resolve contradictions in reported spectroscopic or reactivity data for this compound?
Discrepancies often arise from solvent effects, isotopic labeling, or impurities. For example:
- Conflicting IR peaks may stem from solvent interactions (e.g., CDCl₃ vs. D₂O) .
- Inconsistent yields may reflect trace moisture in reagents; rigorous drying (e.g., molecular sieves) is advised . Cross-validation using orthogonal techniques (e.g., X-ray crystallography for solid-state structure vs. solution NMR) is critical .
Q. What advanced strategies are employed to study the metabolic or environmental fate of this compound?
High-resolution mass spectrometry (HRMS) with ¹⁴C labeling tracks in vivo metabolites, as applied to structurally similar compounds like AZD6280 . Environmental persistence can be assessed via HPLC-ICP-MS to quantify selenium speciation in degradation studies. Toxicity profiling should follow EPA guidelines (e.g., SARA Title III reporting for selenium derivatives) .
Q. How does the dipropylamino group influence the compound’s electronic properties in catalytic or material science contexts?
The electron-donating dipropylamino group enhances π-conjugation in the aryl ring, altering redox potentials. Cyclic voltammetry can quantify selenium-centered redox activity. In material science, the group may stabilize charge-transfer complexes, as seen in dipropylamino-functionalized cinnolines .
Methodological Best Practices
Q. What quality control measures are essential for synthesizing high-purity this compound?
- Use GC-grade precursors (>98.0% purity) to minimize byproducts .
- Monitor reaction progress via TLC or in-situ FTIR.
- Validate final purity using triple detection (NMR, HRMS, elemental analysis) .
Q. How should researchers design experiments to investigate intermolecular interactions of this compound?
Employ ultrafast 2D-IR spectroscopy to study vibrational coupling with solvents (e.g., deuterated chloroform) . Molecular dynamics simulations can complement experimental data to predict solvation effects or aggregation behavior.
Safety and Regulatory Considerations
Q. What safety protocols are mandated for handling this compound?
Selenium compounds require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
